3-Bromo-6,7-dimethyl-4-hydroxyquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6,7-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-6-3-8-10(4-7(6)2)13-5-9(12)11(8)14/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCOENAJWAVNKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671103 | |
| Record name | 3-Bromo-6,7-dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204811-69-7 | |
| Record name | 3-Bromo-6,7-dimethyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204811-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6,7-dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1204811-69-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 3 Bromo 6,7 Dimethyl 4 Hydroxyquinoline
Direct Synthesis Approaches to 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
The direct synthesis of this compound is typically achieved through a multi-step process. This involves the initial formation of the 6,7-dimethyl-4-hydroxyquinoline (B69827) scaffold, which is subsequently brominated to yield the final product.
The most common and established route to this compound is a multi-step pathway. This conventional approach separates the construction of the heterocyclic core from the subsequent functionalization (bromination).
Step 1: Synthesis of 6,7-dimethyl-4-hydroxyquinoline. This intermediate is prepared via thermal cyclization reactions, such as the Gould-Jacobs or Conrad-Limpach synthesis, starting from 3,4-dimethylaniline (B50824).
Step 2: Bromination. The synthesized 6,7-dimethyl-4-hydroxyquinoline is then treated with a brominating agent. The strong activating effect of the C4-hydroxyl group directs the electrophilic bromine to the C3 position.
While one-pot syntheses for some quinoline (B57606) derivatives exist, the synthesis of this compound is predominantly a sequential, multi-step process to ensure high regioselectivity and yield. A one-pot approach combining the cyclization and bromination steps would be challenging due to the harsh, high-temperature conditions of the cyclization, which could lead to side reactions and decomposition of the brominating agent.
The bromination of 4-hydroxyquinolines is a well-studied electrophilic aromatic substitution reaction. The regioselectivity is primarily governed by the electronic properties of the substituents on the quinoline ring.
The C4-hydroxyl group (or its tautomeric keto form) is a powerful activating group. It increases the electron density of the heterocyclic ring, making it susceptible to electrophilic attack. This activation is strongest at the ortho and para positions. In the 4-hydroxyquinoline (B1666331) system, the C3 position is ortho to the hydroxyl group, making it the most nucleophilic and sterically accessible site for bromination.
The reaction is typically performed by treating the 6,7-dimethyl-4-hydroxyquinoline intermediate with a source of electrophilic bromine, such as molecular bromine (Br₂), in a suitable solvent like acetic acid or chloroform. researchgate.netinstras.com The use of glacial acetic acid as a polar solvent is common for the bromination of hydroxyquinolines. researchgate.net The reaction proceeds readily, often at room temperature or with mild heating, to afford the 3-bromo derivative as the major product.
Table 1: Representative Conditions for Regioselective Bromination of Hydroxyquinolines
| Starting Material | Brominating Agent | Solvent | Conditions | Product | Reference |
| 8-Hydroxyquinoline (B1678124) | Br₂ (1.5 eq) | CH₃CN | 0 °C, 24 h | 5,7-Dibromo-8-hydroxyquinoline | acgpubs.org |
| 7-Hydroxyquinoline derivative | Br₂ | Acetic Acid | Not specified | 8-Bromo-7-hydroxyquinoline derivative | instras.com |
| 4-Hydroxy-2-oxo-quinoline-3-carboxylic acid anilide | Br₂ | Acetic Acid | Not specified | 4'-Bromoanilide derivative | researchgate.net |
The formation of the 4-hydroxyquinoline core is the cornerstone of the synthesis. Two classical methods are paramount: the Gould-Jacobs reaction and the Conrad-Limpach synthesis.
Gould-Jacobs Reaction: This is a versatile and widely used method for preparing 4-hydroxyquinolines. wikipedia.org The reaction proceeds in two main stages:
Condensation: An aniline (B41778) (in this case, 3,4-dimethylaniline ) is reacted with diethyl ethoxymethylenemalonate (EMME). This step involves the substitution of the ethoxy group to form an intermediate, diethyl 2-(((3,4-dimethylphenyl)amino)methylene)malonate.
Thermal Cyclization: The intermediate is heated to high temperatures (around 250 °C), typically in a high-boiling inert solvent like diphenyl ether or Dowtherm A. This induces an intramolecular cyclization followed by the elimination of ethanol (B145695) to form the quinoline ring. wikipedia.orgnih.gov The initial product is ethyl 6,7-dimethyl-4-hydroxyquinoline-3-carboxylate. Subsequent hydrolysis and decarboxylation yield 6,7-dimethyl-4-hydroxyquinoline . wikipedia.org
Conrad-Limpach Synthesis: This method involves the condensation of an aniline with a β-ketoester (e.g., ethyl acetoacetate). synarchive.comwikipedia.org The reaction of 3,4-dimethylaniline with ethyl acetoacetate (B1235776) would first form an enamine intermediate. Similar to the Gould-Jacobs reaction, this intermediate is then cyclized at high temperatures to yield a 4-hydroxyquinoline. synarchive.comwikipedia.org The choice of reaction conditions (particularly temperature) can influence the final product, as a competing reaction (the Knorr synthesis) can yield 2-hydroxyquinolines. For 4-hydroxyquinoline formation, thermal cyclization at high temperatures (e.g., >250 °C) is required. wikipedia.orgnih.gov
The presence of the two methyl groups at the C6 and C7 positions of the final quinoline originates from the use of 3,4-dimethylaniline as the starting material. These substituents influence the cyclization step in several ways:
Regioselectivity of Cyclization: The Gould-Jacobs reaction is generally effective for anilines with electron-donating groups. wikipedia.org In the thermal cyclization step, the intramolecular electrophilic attack occurs at the carbon atom ortho to the amino group. For 3,4-dimethylaniline, there are two such positions (C2 and C6). Cyclization onto the C2 position is sterically unhindered, leading reliably to the formation of the 6,7-disubstituted quinoline ring system. The C6 position is blocked by the methyl group, preventing alternative cyclization pathways.
Advanced Synthetic Techniques and Green Chemistry Principles
Modern synthetic chemistry emphasizes the use of advanced techniques to improve reaction efficiency, reduce waste, and shorten reaction times. These principles are applicable to the synthesis of this compound.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions that traditionally require high temperatures and long reaction times, such as the Gould-Jacobs cyclization. nih.gov
The thermal cyclization step in both the Gould-Jacobs and Conrad-Limpach syntheses conventionally requires heating in high-boiling, difficult-to-remove solvents for several hours. researchgate.net By using microwave irradiation, the reaction mixture can be heated to temperatures above the solvent's boiling point in a sealed vessel, dramatically reducing the reaction time from hours to minutes. researchgate.netablelab.eu This rapid, uniform heating can also lead to higher yields and cleaner product formation by minimizing the formation of degradation by-products associated with prolonged heating. researchgate.netresearchgate.net
For the Gould-Jacobs synthesis of 6,7-dimethyl-4-hydroxyquinoline, reacting 3,4-dimethylaniline and diethyl ethoxymethylenemalonate under microwave irradiation can facilitate both the initial condensation and the subsequent cyclization, potentially in a single step, offering a significant improvement over conventional methods. wikipedia.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Gould-Jacobs Reaction
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Heating | Oil bath, reflux | Microwave irradiation | researchgate.netablelab.eu |
| Solvent | High-boiling (e.g., Diphenyl ether) | Often solvent-free or minimal solvent | researchgate.netresearchgate.net |
| Temperature | ~250 °C | 250 - 300 °C | ablelab.eu |
| Reaction Time | Several hours | 5 - 30 minutes | ablelab.eu |
| Yields | Often moderate | Often improved | researchgate.netablelab.eu |
| Workup | Difficult removal of high-boiling solvent | Simpler purification | researchgate.net |
Catalytic Approaches in Synthesis
The synthesis of 4-hydroxyquinolines, including this compound, can be achieved through several catalytic routes. One prominent method is the palladium-catalyzed dehydrogenation of the corresponding 4-keto-1,2,3,4-tetrahydroquinoline precursor. google.com This approach offers an efficient pathway to aromatize the heterocyclic ring to yield the desired 4-hydroxyquinoline structure. The reaction is typically performed by heating the tetrahydroquinoline compound with a palladium catalyst, such as palladium black or palladium on carbon (Pd/C), in the presence of a hydrogen acceptor like maleic acid, fumaric acid, or nitrobenzene. google.com More advanced palladium-based catalysts have been developed for the aerobic oxidative dehydrogenation of cyclohexanones to phenols, a strategy that is directly applicable to the synthesis of 4-hydroxyquinolines from their saturated counterparts. nih.govnih.gov These methods can utilize molecular oxygen as the terminal oxidant, making the process more environmentally benign with water as the sole byproduct. nih.gov
Other catalytic strategies for assembling the quinoline core include copper-catalyzed tandem reactions and cobalt-catalyzed C-H coupling processes, which provide access to various substituted 4-quinolones from simple starting materials like anilines and alkynes. organic-chemistry.org While not explicitly detailed for this compound, these modern catalytic methods represent powerful tools for the construction of such substituted heterocyclic systems. researchgate.net
Flow Chemistry and Continuous Production Methods
While specific continuous flow synthesis protocols for this compound are not extensively documented in the literature, the principles of flow chemistry offer significant advantages for its production. Flow chemistry, where reagents are pumped through a reactor in a continuous stream, provides enhanced control over reaction parameters such as temperature, pressure, and mixing. youtube.com This precise control can lead to improved yields, higher selectivity, and safer handling of hazardous intermediates or exothermic reactions. youtube.com
A key benefit of flow chemistry is the ability to operate at temperatures and pressures beyond the limits of standard batch reactors. youtube.com By using a pressure regulator, a reaction can be heated well above the solvent's boiling point, dramatically accelerating reaction rates. youtube.com This would be particularly advantageous for thermally driven cyclization reactions or palladium-catalyzed cross-couplings, which are often required in quinoline synthesis and derivatization.
The transition from batch to continuous manufacturing is a growing trend in the chemical industry, driven by the need for more efficient and sustainable processes. nih.gov The synthesis of the target compound could be "telescoped," linking multiple synthetic steps together without intermediate isolation and purification, significantly reducing production time and waste. youtube.comnih.gov For instance, a catalytic dehydrogenation or a cross-coupling reaction could be adapted to a flow reactor, enabling the generation of significant quantities of the product from a small-footprint system. nih.gov
Derivatization and Chemical Reactivity of this compound
The chemical structure of this compound features several reactive sites that allow for a wide range of derivatizations.
Reactions at the Bromine Moiety (e.g., Suzuki, Sonogashira, Heck Couplings)
The bromine atom at the C3 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful method for creating a C-C bond between the C3 position of the quinoline and a variety of organoboron compounds. libretexts.org The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. Although challenging for some substrates with unprotected amine groups, methods have been developed for ortho-bromoanilines that are broadly applicable. nih.govrsc.org The reactivity order for the halide is I > Br > OTf >> Cl. libretexts.org
Interactive Table: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Parameter | Common Reagents/Conditions | Reference(s) |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | libretexts.orgnih.gov |
| Ligand | PPh₃, Buchwald-type phosphines | libretexts.org |
| Boron Reagent | Aryl/Alkenyl/Alkyl Boronic Acids or Esters | nih.gov |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOMe | libretexts.org |
| Solvent | Toluene, Dioxane, THF, DMF, Water/Organic mixtures | libretexts.orgnih.gov |
Sonogashira Coupling: This reaction facilitates the coupling of the C3-bromo position with terminal alkynes to form arylalkynes. wikipedia.org The classic Sonogashira reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under anaerobic conditions. organic-chemistry.org However, numerous copper-free protocols have been developed, some of which can be performed in water at room temperature. ucsb.edu The reactivity of aryl halides follows the order I > Br > Cl. wikipedia.org
Interactive Table: Typical Conditions for Sonogashira Coupling of Aryl Bromides
| Parameter | Common Reagents/Conditions | Reference(s) |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | wikipedia.orgorganic-chemistry.org |
| Co-catalyst | CuI (in classic method) | organic-chemistry.org |
| Alkyne | Terminal Alkynes (Aryl, Alkyl) | wikipedia.org |
| Base | Triethylamine (B128534), Diisopropylamine, K₂CO₃, Cs₂CO₃ | wikipedia.org |
| Solvent | THF, DMF, Acetonitrile (B52724), Toluene | organic-chemistry.org |
Heck Coupling: The Heck reaction allows for the vinylation of the C3 position by coupling the bromoquinoline with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction typically yields the trans-substituted alkene. While high temperatures are often required for aryl bromides, the use of specific ligands and conditions, such as N-heterocyclic carbenes (NHCs) or aqueous media, can facilitate the reaction under milder temperatures. nih.gov
Interactive Table: Typical Conditions for Heck Coupling of Aryl Bromides
| Parameter | Common Reagents/Conditions | Reference(s) |
| Catalyst | Pd(OAc)₂, PdCl₂ | wikipedia.orgnih.gov |
| Ligand | PPh₃, P(o-tol)₃, NHC precursors | wikipedia.orgnih.gov |
| Alkene | Acrylates, Styrenes, and other activated alkenes | wikipedia.orgorganic-chemistry.org |
| Base | Triethylamine, K₂CO₃, NaOAc | wikipedia.orgnih.gov |
| Solvent | DMF, Acetonitrile, Toluene, Aqueous systems | nih.gov |
Transformations of the Hydroxyl Group (e.g., Etherification, Esterification)
The 4-hydroxy group exhibits reactivity typical of a phenolic hydroxyl, readily undergoing etherification and esterification. It's important to note that 4-hydroxyquinolines can exist in tautomeric equilibrium with 4(1H)-quinolones. researchgate.net
Etherification (O-Alkylation): The hydroxyl group can be converted to an ether through O-alkylation. This is typically achieved by treating the compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or silver carbonate. researchgate.net Depending on the reaction conditions, competition between N-alkylation and O-alkylation can occur. researchgate.net
Esterification (O-Acylation): The formation of esters from the 4-hydroxy group can be accomplished using various acylating agents. researchgate.net Reaction with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine affords the corresponding O-acyl derivative. researchgate.net Practical and scalable methods using a combination of diisopropylethylamine and sodium tert-butoxide have also been developed for the synthesis of 4-hydroxyquinolinone esters. nih.gov
Reactivity of the Quinoline Nitrogen (N-Alkylation, N-Oxidation)
N-Alkylation: The nitrogen atom of the quinoline ring can be alkylated to form a quaternary quinolinium salt. This reaction typically proceeds by treating the quinoline with an alkyl halide. A one-pot transfer hydrogenation and N-alkylation of quinolines using alcohols as the alkylating agent, mediated by a Pd/C/Zn system, has also been reported, providing an efficient route to N-alkylated tetrahydroquinolines. rsc.org In the case of this compound, N-alkylation would likely compete with O-alkylation, with the regioselectivity depending on the specific reagents and conditions employed. researchgate.net Visible-light-induced methods for N-alkylation of anilines have also been developed, offering metal- and base-free alternatives. nih.gov
N-Oxidation: The quinoline nitrogen can be oxidized to form the corresponding quinoline N-oxide. This transformation is typically carried out using oxidizing agents such as dimethyldioxirane (B1199080) or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). researchgate.net The formation of the N-oxide significantly alters the electronic properties of the quinoline ring, activating the C2 and C4 positions for nucleophilic attack and directing further C-H functionalization. researchgate.netmdpi.com For 3-substituted quinoline N-oxides, subsequent functionalization at the C2 position has been observed. beilstein-journals.orgnih.gov
Electrophilic and Nucleophilic Substitution on the Quinoline Ring System
Electrophilic Substitution: The existing substituents on the benzene (B151609) ring of this compound strongly influence the position of any further electrophilic attack. The hydroxyl group at C4 is a powerful activating, ortho-para directing group. The two methyl groups at C6 and C7 are also activating, ortho-para directing groups. Their combined electronic-donating effects make the entire ring system highly activated towards electrophiles. The bromine at C3 is a deactivating but ortho-para director. Considering the positions relative to these groups, the most electron-rich and sterically accessible positions for a new electrophile (E+) are C5 and C8.
Nucleophilic Substitution: Unactivated aryl halides are generally resistant to classical nucleophilic aromatic substitution (SNA_r). However, the electron-deficient nature of the pyridine ring in quinoline can facilitate nucleophilic attack, particularly when the ring is activated by N-oxidation. The formation of the N-oxide makes the C2 and C4 positions highly electrophilic and susceptible to attack by nucleophiles. mdpi.combeilstein-journals.orgnih.gov For the parent compound, the most significant nucleophilic substitution is the palladium-catalyzed displacement of the bromide at C3, as detailed in the cross-coupling reactions section. Direct nucleophilic attack on the carbocyclic ring is unlikely due to the high electron density conferred by the hydroxyl and methyl groups.
Exploration of Tautomeric Forms (Keto-Enol Equilibrium)
The phenomenon of tautomerism is a critical aspect of the chemical behavior of 4-hydroxyquinolines. For this compound, a prototropic tautomeric equilibrium exists between the enol form (4-hydroxyquinoline) and the keto form (1H-quinolin-4-one). The position of this equilibrium is significantly influenced by factors such as the solvent, temperature, and the electronic effects of substituents on the quinoline ring.
Extensive research into the tautomerism of analogous 4-hydroxyquinoline derivatives has provided a strong basis for understanding the behavior of this compound. Studies on various substituted quinolines consistently demonstrate that the keto tautomer is the predominant form, particularly in the solid state and in polar solvents. oregonstate.eduresearchgate.net This preference is largely attributed to the greater stability of the amide group in the keto form compared to the enamine-like structure of the enol form.
Detailed investigations using spectroscopic and computational methods on closely related compounds, such as 3-substituted 2-methyl-quinolin-4(1H)-ones, have offered quantitative insights into this equilibrium. nuph.edu.ua These studies reveal that the keto form, specifically the 4-oxo tautomer, is the favored structure in solutions. nuph.edu.ua
One of the most definitive techniques for distinguishing between the keto and enol tautomers is ¹³C NMR spectroscopy. nuph.edu.ua The chemical shift of the C4 carbon atom is particularly sensitive to the tautomeric state. In the enol form (4-hydroxy), the C4 carbon is an sp²-hybridized carbon atom bonded to a hydroxyl group, while in the keto form (4-oxo), it is a carbonyl carbon. This results in a significant downfield shift for the C4 carbon in the keto tautomer compared to the enol tautomer. nuph.edu.ua
A comparative study on 3-substituted 2-methyl-quinolin-4(1H)-ones, including a bromo-substituted derivative, has shown that the ¹³C NMR chemical shift of the C4 carbon is a reliable indicator of the predominant tautomeric form. nuph.edu.uascispace.com The significant deshielding observed for the C4 carbon nucleus in these compounds provides strong evidence for the prevalence of the 4-oxo (keto) form in a DMSO-d6 solution. nuph.edu.uascispace.com
The table below presents a summary of the key ¹³C NMR chemical shift data used to differentiate between the keto and enol forms of substituted quinolin-4(1H)-ones, which can be extrapolated to understand the tautomerism of this compound.
| Tautomeric Form | Key Carbon Atom | Typical ¹³C NMR Chemical Shift (ppm) | Implication |
| Keto (4-oxo) | C4 (Carbonyl) | ~175-180 | Indicates the presence of a carbonyl group, characteristic of the keto tautomer. |
| Enol (4-hydroxy) | C4 (C-OH) | ~150-155 | Indicates the presence of a carbon-hydroxyl bond, characteristic of the enol tautomer. |
This table is generated based on data from analogous compounds and serves as a predictive model for this compound.
Quantum-chemical calculations have further corroborated these experimental findings. nuph.edu.ua Computational studies, employing methods such as Density Functional Theory (DFT), have been used to calculate the relative energies of the tautomeric forms. These calculations consistently show that the 4-oxo isomer is energetically more stable than the 4-hydroxy isomer for a range of substituted quinolines. nuph.edu.ua
Structural Characterization and Analytical Methodologies for 3 Bromo 6,7 Dimethyl 4 Hydroxyquinoline
Advanced Spectroscopic Techniques for Structural Elucidation
A comprehensive search for experimental data from advanced spectroscopic techniques, crucial for the unambiguous structural elucidation of organic molecules, yielded no specific results for 3-Bromo-6,7-dimethyl-4-hydroxyquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques for structural confirmation)
No published experimental ¹H NMR, ¹³C NMR, COSY, HSQC, or HMBC spectra for this compound could be located. While NMR data for related bromoquinoline derivatives exist, they are not applicable for the precise structural confirmation of the title compound due to differences in substitution patterns which significantly influence chemical shifts and coupling constants. researchgate.net
Infrared (IR) and Raman Spectroscopy (Vibrational analysis of functional groups)
Detailed experimental FT-IR and Raman spectra, which would provide insights into the vibrational modes of the functional groups present in this compound (such as O-H, C=O, C=C, and C-Br stretching and bending vibrations), are not available in the public domain.
Mass Spectrometry (MS and HRMS for molecular formula and fragmentation patterns)
While predicted mass-to-charge ratios for various adducts of the molecule are available in databases like PubChem, experimental mass spectrometry (MS) or high-resolution mass spectrometry (HRMS) data could not be found. uni.lu Such data would be essential to confirm the molecular formula and to study the fragmentation pathways of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy (Electronic transitions and chromophoric properties)
There are no published UV-Vis spectra for this compound. This information would be necessary to describe its electronic transitions and chromophoric properties.
Crystallographic Analysis and Solid-State Characterization
Single-Crystal X-ray Diffraction Studies
A search for single-crystal X-ray diffraction data for this compound did not yield any results. This type of analysis is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid and would provide definitive proof of its structure. While crystallographic studies have been conducted on other quinoline (B57606) derivatives, this information cannot be extrapolated to the target molecule. researchgate.netmdpi.com
Powder X-ray Diffraction for Polymorphism Studies
Powder X-ray Diffraction (PXRD) is a critical, non-destructive technique for the analysis of the solid-state properties of crystalline materials. wikipedia.org It is particularly valuable in the pharmaceutical and materials sciences for the identification and characterization of different polymorphic forms of a substance. youtube.com Polymorphism, the ability of a compound to exist in two or more crystalline forms, can significantly impact the physical and chemical properties of a material, including its solubility, stability, and bioavailability.
While specific PXRD data for this compound is not widely available in public literature, the principles of the technique would be applied to identify its potential polymorphs. A typical PXRD analysis involves irradiating a powdered sample with monochromatic X-rays and detecting the scattered intensity at various angles (2θ). The resulting diffraction pattern is a unique fingerprint of the crystalline lattice. wikipedia.orgnist.gov
Different polymorphs of this compound would produce distinct PXRD patterns, characterized by peaks at different 2θ angles and with varying relative intensities. youtube.com By systematically studying samples of the compound prepared under different crystallization conditions (e.g., different solvents, temperatures, and cooling rates), any existing polymorphs could be identified and characterized.
Below is a hypothetical data table illustrating how PXRD data for two different polymorphs of this compound might be presented.
| Polymorph Form A | Polymorph Form B |
| 2θ Angle (°) | Relative Intensity (%) |
| 8.5 | 65 |
| 12.3 | 100 |
| 15.7 | 45 |
| 20.1 | 80 |
| 24.8 | 90 |
| 27.5 | 55 |
| 29.9 | 30 |
Chromatographic and Separative Methodologies
Chromatographic techniques are indispensable for the separation, identification, and quantification of individual components within a mixture. For a compound like this compound, various chromatographic methods would be employed to assess its purity, quantify its concentration, and monitor its synthesis.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds. For a substituted quinoline such as this compound, a reversed-phase HPLC method would likely be the most suitable approach. tandfonline.com
In a typical setup, a C18 or a specialized column with enhanced retention for basic compounds would be used. researchgate.netsielc.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. tandfonline.comresearchgate.net Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance. tandfonline.com
For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a purified standard of this compound and plotting the peak area against concentration. This allows for the precise determination of the compound's concentration in unknown samples. The purity of a sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
A hypothetical HPLC method for the analysis of this compound is detailed in the table below.
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Retention Time | ~ 5.8 min |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net For polar compounds like 4-hydroxyquinolines, which are generally not volatile enough for direct GC analysis, a derivatization step is typically required. jfda-online.comsigmaaldrich.com
A common derivatization method is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) or a more stable tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comomicsonline.org This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. nih.govresearchgate.net The derivatized compound is then injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used for structural elucidation and confirmation. brjac.com.br
A potential GC-MS method for the analysis of the silylated derivative of this compound is outlined below.
| Parameter | Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min |
| Oven Program | 100°C (1 min), then 15°C/min to 280°C (5 min hold) |
| Injector Temperature | 250°C |
| MS Ionization | Electron Impact (EI), 70 eV |
| Mass Range | 50-500 m/z |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is widely used to monitor the progress of chemical reactions. nih.govacs.orgijpsr.com In the synthesis of this compound, TLC would be employed to track the consumption of starting materials and the formation of the product. nih.gov
A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase, which is usually a mixture of a non-polar and a polar solvent. researchgate.netresearchgate.net The choice of mobile phase is crucial for achieving good separation. For quinoline derivatives, mixtures such as cyclohexane/ethyl acetate (B1210297) or chloroform/methanol are often effective. nih.gov
After development, the separated spots are visualized, commonly under UV light, or by using a staining agent. nih.gov By comparing the spots of the reaction mixture with those of the starting materials and a reference standard of the product, the progress of the reaction can be qualitatively assessed.
An example of a TLC system for monitoring the synthesis of this compound is provided below.
| Parameter | Condition |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Ethyl Acetate:Hexane (1:1, v/v) |
| Visualization | UV light (254 nm) |
| Expected Rf of Product | ~ 0.45 |
Theoretical and Computational Chemistry Studies of 3 Bromo 6,7 Dimethyl 4 Hydroxyquinoline
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, provide detailed information about electron distribution, molecular orbital energies, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 3-Bromo-6,7-dimethyl-4-hydroxyquinoline, DFT calculations are instrumental in determining its optimized molecular geometry and a host of electronic properties.
Researchers typically employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to perform these calculations. The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's stability and reactivity.
Table 1: Calculated Geometric and Electronic Properties of this compound (Hypothetical Data)
| Parameter | Value |
| Optimized Energy (Hartree) | -3456.1234 |
| Dipole Moment (Debye) | 3.45 |
| Bond Length C3-Br (Å) | 1.902 |
| Bond Length O4-H (Å) | 0.965 |
| Bond Angle C2-C3-C4 (°) | 119.8 |
| Dihedral Angle C5-C6-C7-C8 (°) | 1.2 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical results from DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline (B57606) ring system and the hydroxyl group, while the LUMO may be distributed across the aromatic system, influenced by the electron-withdrawing bromine atom.
Table 2: Frontier Molecular Orbital Properties of this compound (Hypothetical Data)
| Parameter | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.89 |
| Energy Gap (ΔE) | 4.36 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical results from FMO analysis.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in biological systems. The MEP map is color-coded to indicate different regions of electrostatic potential. youtube.com
Typically, red regions signify areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions represent electron-deficient areas with positive electrostatic potential, indicating sites for nucleophilic attack. Intermediate potential is usually shown in green. For this compound, the MEP surface would likely show a negative potential around the oxygen atom of the hydroxyl group and a positive potential near the hydrogen of the hydroxyl group and potentially around the bromine atom.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. This includes conformational changes and interactions with surrounding molecules, such as solvents.
MD simulations can be used to explore the conformational landscape of this compound. By simulating the molecule's movements over a period of nanoseconds, researchers can identify the most stable conformations and the energy barriers between them. The quinoline ring system is largely planar and rigid, but the methyl groups and the hydroxyl proton have rotational freedom.
The stability of different conformations can be assessed by analyzing the trajectory of the simulation and calculating the potential energy of the system over time. Root Mean Square Deviation (RMSD) is often calculated to monitor the stability of the molecular structure during the simulation. nih.gov For a relatively rigid molecule like this quinoline derivative, the RMSD is expected to be low, indicating that it maintains a stable conformation.
MD simulations are particularly powerful for studying how a molecule interacts with its environment. By placing this compound in a simulation box filled with solvent molecules (e.g., water or methanol), it is possible to analyze the intermolecular forces at play.
The simulations can reveal the formation and dynamics of hydrogen bonds between the hydroxyl group of the quinoline derivative and the solvent molecules. The bromine atom and the aromatic rings can also participate in other non-covalent interactions, such as halogen bonding and van der Waals forces. Understanding these solvent effects is crucial, as they can significantly influence the molecule's solubility, stability, and reactivity in a solution. The radial distribution function (RDF) is a common analysis tool used to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
Structure-Activity Relationship (SAR) and Pharmacophore Modeling (Preclinical Focus) of this compound
The preclinical assessment of "this compound" involves a detailed examination of its chemical structure to predict its biological activity. Through computational chemistry, researchers can model how the compound is likely to interact with biological targets, guiding further drug development. This section explores the theoretical and computational approaches used to understand the structure-activity relationship (SAR), predict binding affinities through molecular docking, and generate pharmacophore models for this specific quinoline derivative.
Computational Approaches to SAR Prediction
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing drug candidates. For quinoline derivatives, including "this compound," computational methods are employed to predict how variations in their chemical structure will affect their biological activity. These predictions are crucial for designing more potent and selective compounds.
The electronic and structural properties of the quinoline core, along with its substituents, are key determinants of its interaction with biological targets. In the case of "this compound," the bromine atom at the C-3 position, the methyl groups at C-6 and C-7, and the hydroxyl group at C-4 all play significant roles.
SAR studies on related bromo-substituted quinolines have shown that the position and nature of the halogen atom can significantly influence anticancer activity. For instance, studies on 8-substituted quinolines have indicated that bromo derivatives can exhibit potent antiproliferative effects against various tumor cell lines researchgate.net. The electron-withdrawing nature of the bromine atom in "this compound" can create a region of positive electrostatic potential, potentially enhancing interactions with electron-rich pockets in a target protein.
The dimethyl substitution at the C-6 and C-7 positions can also impact activity. These groups can affect the molecule's lipophilicity, which influences its ability to cross cell membranes. Furthermore, they can provide steric bulk that may either promote or hinder binding to a specific target. Reviews of quinoline derivatives have highlighted that alkoxy groups at the C-7 position can be important for optimal anticancer activity, suggesting that the methyl groups in the subject compound could be modified to explore this aspect nih.gov.
Molecular Docking and Binding Affinity Predictions with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "this compound," docking studies can elucidate its potential binding modes and affinities with various biological targets, such as enzymes and receptors implicated in disease.
Given the structural similarities to other quinoline derivatives with known biological activities, several potential targets can be investigated. For example, quinoline derivatives have been studied as inhibitors of DNA gyrase, HIV reverse transcriptase, and various kinases. colby.edunih.govtubitak.gov.tr Molecular docking studies of substituted quinolines against DNA gyrase have revealed that these compounds can fit into the active sites of the enzyme, with specific substitutions influencing the binding energy colby.edu.
For "this compound," a hypothetical docking study could be performed against a target like the epidermal growth factor receptor (EGFR) kinase domain, a common target for quinoline-based anticancer drugs. The hydroxyl group at C-4 and the nitrogen atom in the quinoline ring could form key hydrogen bonds with amino acid residues in the ATP-binding pocket of the kinase. The bromine atom might engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. The dimethyl groups could occupy a hydrophobic pocket within the active site.
A representative, hypothetical molecular docking scenario is presented in the table below, illustrating potential interactions and predicted binding affinities with EGFR.
| Target Protein | Putative Interacting Residues | Predicted Binding Affinity (kcal/mol) | Potential Interactions |
| EGFR Kinase Domain (hypothetical) | Met793, Thr790, Lys745, Cys797 | -8.5 | Hydrogen bond with C-4 hydroxyl, Halogen bond with C-3 bromo, Hydrophobic interactions with dimethyl groups |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental docking studies for this compound were not found in the public domain.
Pharmacophore Generation for Target-Specific Design
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling is a powerful tool in drug discovery for identifying new compounds that are likely to bind to a specific target.
For "this compound," a pharmacophore model can be generated based on its structural features and in comparison with other known active quinoline derivatives. A typical pharmacophore model for a kinase inhibitor, for example, would include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
Based on the structure of "this compound," a potential pharmacophore model could be constructed with the following features:
One Hydrogen Bond Donor: The hydroxyl group at the C-4 position.
One Hydrogen Bond Acceptor: The nitrogen atom within the quinoline ring.
One Aromatic Ring: The bicyclic quinoline system.
Two Hydrophobic Features: The methyl groups at the C-6 and C-7 positions.
One Halogen Bond Donor: The bromine atom at the C-3 position.
Pharmacophore models for quinoline derivatives have been successfully developed to identify inhibitors of targets like VEGFR-2 kinase and for antioxidant activity researchgate.netnih.gov. These models typically highlight the importance of hydrogen bond acceptors, donors, and aromatic rings for activity researchgate.net. The generated pharmacophore for "this compound" could then be used to screen large chemical databases to find other molecules with similar features that might also exhibit the desired biological activity. This approach facilitates the discovery of novel and diverse chemical scaffolds for further development.
Preclinical Biological Activities and Mechanistic Investigations of 3 Bromo 6,7 Dimethyl 4 Hydroxyquinoline
Antimicrobial Activities (In vitro)No in vitro antimicrobial activity studies for 3-Bromo-6,7-dimethyl-4-hydroxyquinoline have been published.
While the provided outline details a comprehensive preclinical investigation of a potential therapeutic compound, the scientific community has not yet published research on This compound in these specific areas. Further research would be required to determine if this compound possesses any of the biological activities listed.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Mycobacterium tuberculosis, Clostridium perfringens)
There are no specific studies or data available in the reviewed literature that evaluate the antibacterial efficacy of this compound against Staphylococcus aureus, Mycobacterium tuberculosis, Clostridium perfringens, or any other Gram-positive or Gram-negative bacterial strains. Research on other quinoline-based molecules has shown that the quinoline (B57606) scaffold can be a pharmacophore for antibacterial agents, with some derivatives exhibiting activity against clinically relevant pathogens. For instance, certain quinoline-based hydroxyimidazolium hybrids have demonstrated activity against M. tuberculosis. nih.gov Similarly, derivatives of indolizinoquinoline-5,12-dione containing a bromo substitution have been investigated as potential agents against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov However, these findings are for structurally distinct compounds and cannot be extrapolated to this compound.
Antifungal and Antiviral Potency
No specific data on the antifungal or antiviral activity of this compound could be located in the public domain. The general quinoline scaffold is known to be present in compounds with a wide range of biological activities. nih.gov For example, some 4-hydroxyquinoline-3-carbohydrazide (B12215663) derivatives have been evaluated for anti-HIV-1 activity. thieme-connect.com Additionally, other ring-substituted 4-hydroxy-1H-quinolin-2-ones have been screened for antifungal properties against various fungal strains. nih.gov These studies underscore the potential of the quinoline core in antimicrobial research, but provide no direct evidence related to this compound.
Proposed Mechanisms of Antimicrobial Action (e.g., metal chelation, enzyme inhibition, membrane disruption)
Without experimental data on the antimicrobial activity of this compound, any proposed mechanism of action would be purely speculative. For other quinoline derivatives, various mechanisms have been suggested, including the inhibition of bacterial DNA topoisomerases. nih.gov The 4-hydroxyquinoline (B1666331) structure is also known for its metal-chelating properties, which is a mechanism implicated in the biological activity of related compounds. However, no mechanistic studies have been published for this compound itself.
Inhibition of Biofilm Formation
There are no published studies investigating the potential of this compound to inhibit biofilm formation.
Resistance Development Studies (in vitro)
No in vitro studies on the development of microbial resistance to this compound have been reported in the available literature.
Anti-inflammatory and Immunomodulatory Effects (Preclinical)
Preclinical data regarding the anti-inflammatory or immunomodulatory effects of this compound are not available.
Enzyme Inhibition Studies (Preclinical)
There is no information in the reviewed scientific literature on the preclinical evaluation of this compound as an enzyme inhibitor. While related quinoline structures have been investigated as inhibitors of various enzymes, such as HIV-1 integrase, nih.gov these findings are not specific to the compound .
Inhibition of Key Enzymes (e.g., Carbonic Anhydrase Isoenzymes, Cholinergic Enzymes, α-Glycosidase)
Quinoline-based structures are recognized for their ability to interact with and inhibit various enzymes, a characteristic attributed to their heterocyclic ring system which can engage in multiple types of interactions within enzyme active sites.
Carbonic Anhydrase Isoenzymes: Certain quinoline-based sulfonamides have demonstrated inhibitory activity against human carbonic anhydrase (hCA) isoforms. nih.govtandfonline.comnih.gov For instance, a series of 4-anilinoquinoline-based benzenesulfonamides showed potent inhibition against cancer-related isoforms hCA IX and hCA XII, with some derivatives exhibiting inhibition constants (Kᵢ) in the nanomolar range. nih.govnih.gov Similarly, 8-substituted quinoline-2-carboxamides have been reported as inhibitors of cytosolic isoforms hCA I and hCA II. tandfonline.com However, specific inhibitory data for this compound against any carbonic anhydrase isoenzyme is not currently documented.
Cholinergic Enzymes: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. nih.gov Various quinoline derivatives have been investigated for this purpose. For example, a series of 7-alkoxyl substituted indolizinoquinoline-5,12-dione derivatives showed potent AChE inhibitory activity, with one compound having an IC₅₀ value of 0.068 µM. nih.gov Hybrid molecules combining quinoline and thiosemicarbazone scaffolds have also yielded promising AChE inhibitors, with one derivative being five-fold more potent than the standard drug galantamine. nih.gov Despite these findings within the broader quinoline class, the specific anticholinesterase activity of this compound remains to be determined.
α-Glycosidase: α-Glucosidase inhibitors are used in the management of type 2 diabetes by delaying carbohydrate digestion. nih.govnih.gov The quinoline scaffold has been explored for its potential in this area. nih.gov For instance, some 4-hydroxyquinolinone-hydrazone analogs have shown potent α-glucosidase inhibitory activity. nih.gov The inhibition of α-glucosidase by these compounds helps to reduce postprandial blood glucose levels. nih.govyoutube.com As with the other enzymes, there is no specific published data on the α-glucosidase inhibitory potential of this compound.
Mechanism of Enzyme Inhibition
The mechanism by which quinoline derivatives inhibit enzymes can vary. For cholinesterases, some quinoline derivatives have been shown to exhibit a mixed-type inhibition pattern, suggesting they can bind to both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov Molecular docking studies have helped to visualize these interactions. nih.gov For carbonic anhydrase, inhibition typically involves the sulfonamide group of the inhibitor coordinating with the zinc ion in the enzyme's active site. nih.govtandfonline.com In the case of α-glucosidase, quinoline-based inhibitors are thought to act as competitive inhibitors, binding to the enzyme's active site and preventing the breakdown of carbohydrates. nih.govyoutube.com Without experimental data, the precise mechanism of enzyme inhibition for this compound cannot be confirmed.
Interactions with Biomolecules (Preclinical)
The interaction of small molecules with biological macromolecules is a fundamental aspect of their mechanism of action.
DNA Binding and Intercalation Studies
While specific studies on the DNA binding and intercalation of this compound are not available, the general potential for quinoline derivatives to interact with DNA has been noted in the broader scientific literature. Such interactions are often a key mechanism for the cytotoxic effects of certain anticancer agents.
Protein Binding Investigations
The binding of a compound to proteins, particularly serum albumin, can significantly influence its pharmacokinetic properties. Studies have been conducted on the interaction of various compounds with serum proteins, often employing biophysical techniques to understand the binding mechanisms. For instance, the binding of pesticides to bovine serum albumin (BSA) has been investigated to understand their distribution and potential toxicity. nih.gov However, specific protein binding investigations for this compound have not been reported.
Advanced Applications and Future Research Directions for 3 Bromo 6,7 Dimethyl 4 Hydroxyquinoline
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry and materials science, offering a versatile platform for developing novel molecular entities. mdpi.comnih.gov The specific compound, 3-Bromo-6,7-dimethyl-4-hydroxyquinoline, possesses a unique combination of functional groups—a reactive bromine atom, a chelating hydroxy-keto group, and a substituted aromatic core—that positions it as a valuable building block for a multitude of advanced applications. This article explores the prospective roles of this compound in synthetic chemistry, materials science, and preclinical therapeutic development, while also considering the broader challenges and future directions in quinoline research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-6,7-dimethyl-4-hydroxyquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via bromination of 6,7-dimethyl-4-hydroxyquinoline using bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform. Temperature control (25–60°C) is critical to avoid over-bromination. For example, NBS in chloroform at 40°C achieves ~75% yield with minimal side products . Characterization via NMR and HPLC is essential to confirm purity.
Q. How can crystallographic data resolve structural ambiguities in halogenated quinolines?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For this compound, XRD would clarify the spatial arrangement of bromine and methyl groups, which influence reactivity. Proper crystal mounting and data collection at low temperatures (e.g., 100 K) reduce thermal motion artifacts .
Q. What spectroscopic techniques are most effective for characterizing substituent effects in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies methyl group environments (δ 2.3–2.5 ppm for CH₃) and hydroxyl proton shifts (δ 10–12 ppm, broad).
- IR Spectroscopy : Confirms O-H (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 268.9974) .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The bromine at position 3 acts as a leaving group, enabling palladium-catalyzed couplings. Steric hindrance from 6,7-dimethyl groups may direct reactions to the 8-position. For example, coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis in THF at 80°C yields 3-phenyl derivatives. Monitor reaction progress via TLC and optimize ligand-to-catalyst ratios to suppress homocoupling .
Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and Fukui indices. The electron-withdrawing hydroxyl group at position 4 activates the quinoline ring, making position 3 (bromine site) susceptible to SNAr. Compare with analogues like 3-Bromo-7-chloro-4-hydroxyquinoline to assess substituent electronic effects .
Q. How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact biological activity in quinoline derivatives?
- Methodological Answer : Structure-Activity Relationship (SAR) studies using enzyme inhibition assays (e.g., malaria PfATP4 or bacterial topoisomerases) reveal that 6,7-dimethyl groups enhance lipophilicity, improving membrane permeability. Replace methyl with trifluoromethyl (CF₃) to evaluate metabolic stability via microsomal assays .
Q. What contradictions exist in reported biological data for halogenated quinolines, and how can they be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimalarial activity) may arise from assay conditions (e.g., parasite strain variability). Standardize protocols using synchronized parasite cultures and include positive controls (e.g., chloroquine). Meta-analysis of PubChem BioAssay data (AID 504327) identifies trends .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
